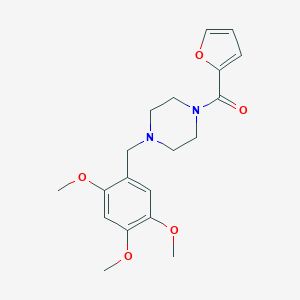
1'-(4-Bromobenzyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)-1,4'-bipiperidine, also known as BBP, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. BBP is a piperidine-based compound that has been shown to have a variety of biochemical and physiological effects in animal models.
Mécanisme D'action
The mechanism of action of 1'-(4-Bromobenzyl)-1,4'-bipiperidine is not fully understood, but it is believed to act on several different neurotransmitter systems in the brain. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been shown to modulate the dopamine system, which is involved in reward and addiction. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has also been shown to modulate the glutamate system, which is involved in pain and inflammation. In addition, 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been shown to modulate the GABA system, which is involved in anxiety and sleep.
Biochemical and Physiological Effects:
1'-(4-Bromobenzyl)-1,4'-bipiperidine has a variety of biochemical and physiological effects in animal models. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been shown to increase dopamine release in the brain, which is associated with reward and addiction. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has also been shown to decrease glutamate release in the brain, which is associated with pain and inflammation. In addition, 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been shown to increase GABA release in the brain, which is associated with anxiety and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1'-(4-Bromobenzyl)-1,4'-bipiperidine is that it has been extensively studied in animal models, and has been shown to have potential therapeutic applications in a variety of diseases. However, one limitation of 1'-(4-Bromobenzyl)-1,4'-bipiperidine is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.
Orientations Futures
There are several future directions for 1'-(4-Bromobenzyl)-1,4'-bipiperidine research. One direction is to further study the mechanism of action of 1'-(4-Bromobenzyl)-1,4'-bipiperidine, in order to develop targeted therapies based on its effects. Another direction is to study the potential therapeutic applications of 1'-(4-Bromobenzyl)-1,4'-bipiperidine in humans, in order to determine its safety and efficacy. Finally, 1'-(4-Bromobenzyl)-1,4'-bipiperidine could be used as a starting point for the development of novel compounds that have similar effects, but with improved safety and efficacy profiles.
Méthodes De Synthèse
1'-(4-Bromobenzyl)-1,4'-bipiperidine can be synthesized using a variety of methods, including the reaction of 4-bromobenzyl chloride with 1,4'-bipiperidine in the presence of a base. This method has been used successfully to produce high yields of 1'-(4-Bromobenzyl)-1,4'-bipiperidine with good purity. Other methods that have been used to synthesize 1'-(4-Bromobenzyl)-1,4'-bipiperidine include the reduction of 1-(4-bromobenzyl)-4-piperidone and the reductive amination of 4-bromo-N-benzylpiperidine.
Applications De Recherche Scientifique
1'-(4-Bromobenzyl)-1,4'-bipiperidine has been studied extensively in animal models, and has been shown to have potential therapeutic applications in a variety of diseases. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been shown to have analgesic effects in animal models of pain, and has been studied as a potential treatment for neuropathic pain. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as arthritis. In addition, 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been studied as a potential treatment for addiction, due to its ability to modulate the dopamine system in the brain.
Propriétés
Nom du produit |
1'-(4-Bromobenzyl)-1,4'-bipiperidine |
|---|---|
Formule moléculaire |
C17H25BrN2 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)methyl]-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25BrN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2 |
Clé InChI |
DTZQPJTYISOMSL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
SMILES canonique |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)

methanone](/img/structure/B248757.png)
